![molecular formula C19H16FN5O3 B6507990 3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-53-1](/img/structure/B6507990.png)
3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a 1,2,3-triazole ring. The pyrimidine ring is substituted at position 3 by a phenyl ring which is further substituted by two methoxy groups. The triazole ring is substituted at position 6 by a phenyl ring which is further substituted by a fluorine atom .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions. The presence of electron-donating methoxy groups on the phenyl ring can activate the ring towards electrophilic substitution .Applications De Recherche Scientifique
Pharmaceutical Compositions
The compound is mentioned in a patent for pharmaceutical compositions suitable for oral administration . The patent discusses a pharmaceutical composition containing a similar compound, which suggests that our compound could also have potential applications in the development of new drugs or treatments.
Energetic Materials
A paper discusses the synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . While our compound is not directly mentioned, it shares a similar triazolo[4,5-d]pyrimidin core structure, suggesting potential applications in the field of energetic materials.
Cancer Treatment
Another paper mentions the evaluation of [1,2,4]triazolo[4,3-a]pyrazine derivatives against three cancer cell lines . Given the structural similarity, our compound could potentially be investigated for anti-cancer properties.
Surgical Implant Applications
“F1876-1311” is related to a standard specification for Polyetherketoneetherketoneketone (PEKEKK) Resins for Surgical Implant Applications . While it’s not clear how our compound is related, it’s possible that it could have applications in the development or processing of these resins.
Planning Applications
“AB00676671-01” is related to planning applications . It’s unclear how our compound is involved, but it could potentially be used in some aspect of the planning or approval process.
Benefits System
“SR-01000018465” and “SR-01000018465-1” appear to be related to the UK’s benefits system . These codes are used in the application process for certain benefits under the special rules for people with a terminal illness. It’s unclear how our compound is involved, but it could potentially be used in some aspect of the benefits application or assessment process.
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-27-15-7-6-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPTNJUTMFSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.